(4-((Cyclopropylamino)methyl)-3-fluorophenyl)boronic acid hydrochloride
Description
(4-((Cyclopropylamino)methyl)-3-fluorophenyl)boronic acid hydrochloride is a boronic acid derivative characterized by a fluorophenyl core substituted with a cyclopropylamino-methyl group at the para position and a boronic acid moiety. This compound is notable for its structural complexity, combining a cyclopropylamine group—a feature associated with enhanced metabolic stability and lipophilicity—with a boronic acid functional group, which is widely utilized in Suzuki-Miyaura cross-coupling reactions and enzyme inhibition studies .
Properties
IUPAC Name |
[4-[(cyclopropylamino)methyl]-3-fluorophenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO2.ClH/c12-10-5-8(11(14)15)2-1-7(10)6-13-9-3-4-9;/h1-2,5,9,13-15H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQQCJIEJPAZFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CNC2CC2)F)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Cyclopropylamino)methyl)-3-fluorophenyl)boronic acid hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenyl Ring: The starting material, 3-fluorobenzaldehyde, undergoes a reaction with cyclopropylamine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Boronic Acid Formation: The amine is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst to form the boronic acid group.
Hydrochloride Formation: Finally, the boronic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-((Cyclopropylamino)methyl)-3-fluorophenyl)boronic acid hydrochlor
Biological Activity
The compound (4-((Cyclopropylamino)methyl)-3-fluorophenyl)boronic acid hydrochloride (CAS No. 2096331-62-1) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula: CHBClFNO
Molecular Weight: 245.49 g/mol
Structure: The compound consists of a cyclopropylamino group attached to a fluorophenylboronic acid moiety, which is significant for its biological interactions.
Boronic acids, including this compound, are known for their ability to interact with biological molecules through reversible covalent bonding. The presence of the boron atom allows for interactions with diols and other nucleophiles, which is crucial for enzyme inhibition and modulation of biological pathways.
- Enzyme Inhibition: Boronic acids can inhibit proteases and other enzymes by forming stable complexes with their active sites. This mechanism is particularly relevant in the context of cancer therapy, where protease inhibitors are sought after.
- Targeting Protein Interactions: The cyclopropylamino group may enhance the selectivity and binding affinity of the compound towards specific proteins, potentially increasing its therapeutic efficacy.
Therapeutic Applications
Research indicates that boronic acid derivatives have potential applications in:
- Cancer Therapy: Due to their ability to inhibit proteolytic enzymes involved in tumor progression.
- Diabetes Management: Some studies suggest that boronic acids can be used in glucose-responsive insulin formulations, enhancing solubility and bioavailability.
Study 1: Inhibition of Proteases
A study demonstrated that similar boronic acid compounds effectively inhibited serine proteases, leading to reduced tumor cell proliferation. The mechanism involved the formation of a covalent bond with the serine residue in the active site of the enzyme .
Study 2: Glucose-Responsive Insulin
In a recent investigation, it was shown that attaching fluorophenylboronic acid residues to insulin improved its glucose-dependent solubility. This suggests that this compound could be explored as a component in developing advanced insulin formulations .
Comparative Analysis Table
| Property/Activity | This compound | Similar Boronic Acids |
|---|---|---|
| Molecular Weight | 245.49 g/mol | Varies (typically <300 g/mol) |
| Enzyme Targeting | Yes (e.g., serine proteases) | Yes |
| Cancer Therapeutic Potential | High | Moderate to High |
| Glucose Responsiveness | Potentially high | Varies |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features, molecular weights, and functional groups of the target compound with its analogs:
Key Observations :
- Functional Groups: The cyclopropylamino group in the target compound introduces rigidity and lipophilicity, which may improve membrane permeability compared to primary amines or carbamoyl derivatives .
- Biological Activity: Compounds like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid exhibit potent HDAC inhibition (IC₅₀ ~1 µM), suggesting that bulky substituents adjacent to the boronic acid enhance enzyme binding .
Similarity Scores and Chemical Behavior
provides Tanimoto similarity scores for structurally related boronic acids:
- (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride: Similarity = 0.85 .
- (3-(Aminomethyl)-2-fluorophenyl)boronic acid hydrochloride: Similarity = 0.93 .
The lower similarity score (0.85) for the target compound highlights the unique influence of the cyclopropylamino group compared to simpler amines. This group may reduce solubility in aqueous media but improve stability against metabolic degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
